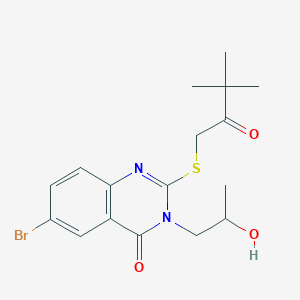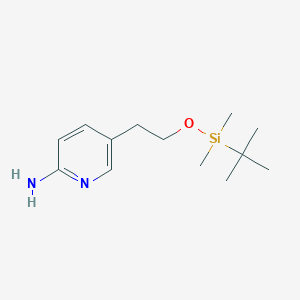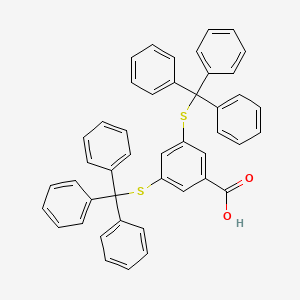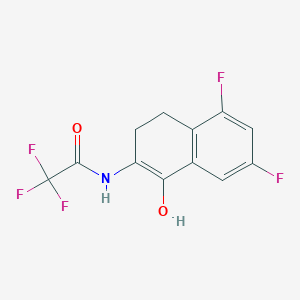
N-(5,7-Difluoro-1-hydroxy-3,4-dihydronaphthalen-2-yl)-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,7-Difluoro-1-hydroxy-3,4-dihydronaphthalen-2-yl)-2,2,2-trifluoroacetamide is a synthetic organic compound that features a naphthalene core substituted with fluorine atoms and a trifluoroacetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-Difluoro-1-hydroxy-3,4-dihydronaphthalen-2-yl)-2,2,2-trifluoroacetamide typically involves multi-step organic reactions. A common synthetic route might include:
Halogenation: Introduction of fluorine atoms into the naphthalene ring.
Hydroxylation: Addition of a hydroxyl group to the naphthalene ring.
Amidation: Formation of the trifluoroacetamide group through reaction with trifluoroacetic anhydride or trifluoroacetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to favor desired reaction pathways.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5,7-Difluoro-1-hydroxy-3,4-dihydronaphthalen-2-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the trifluoroacetamide group to an amine.
Substitution: Replacement of fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an amine derivative.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes involving fluorinated compounds.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Use in the production of materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of N-(5,7-Difluoro-1-hydroxy-3,4-dihydronaphthalen-2-yl)-2,2,2-trifluoroacetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene Derivatives: Compounds with similar naphthalene cores but different substituents.
Fluorinated Compounds: Compounds with multiple fluorine atoms, such as trifluoromethyl groups.
Hydroxy Compounds: Compounds with hydroxyl groups attached to aromatic rings.
Uniqueness
N-(5,7-Difluoro-1-hydroxy-3,4-dihydronaphthalen-2-yl)-2,2,2-trifluoroacetamide is unique due to the combination of its naphthalene core, multiple fluorine atoms, and trifluoroacetamide group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity.
Propriétés
Formule moléculaire |
C12H8F5NO2 |
|---|---|
Poids moléculaire |
293.19 g/mol |
Nom IUPAC |
N-(5,7-difluoro-1-hydroxy-3,4-dihydronaphthalen-2-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C12H8F5NO2/c13-5-3-7-6(8(14)4-5)1-2-9(10(7)19)18-11(20)12(15,16)17/h3-4,19H,1-2H2,(H,18,20) |
Clé InChI |
BRJKHAHCWXCUTI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C(C2=C1C(=CC(=C2)F)F)O)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



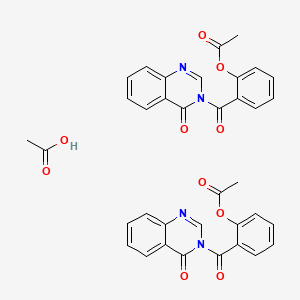
![2-Ethoxy-1-ethyl-1H-benzo[d]imidazole](/img/structure/B12819432.png)
![(R)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol](/img/structure/B12819436.png)


![2-(2-Propylidenehydrazinyl)-1H-benzo[d]imidazole](/img/structure/B12819453.png)
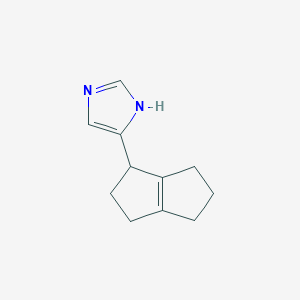

![2-[(2R,5R,8R,11R,14R,17S)-5,17-bis(4-aminobutyl)-8-[3-(diaminomethylideneamino)propyl]-14-(hydroxymethyl)-11-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetic acid](/img/structure/B12819484.png)

